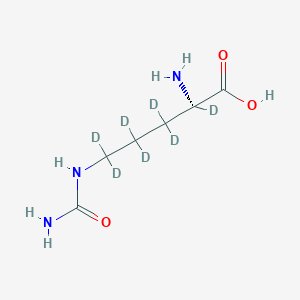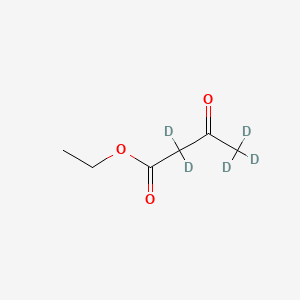![molecular formula C14H9NO4S2 B12403619 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is a chemical compound known for its significant biological and pharmaceutical activities. It is a potent and specific inhibitor of pyruvate kinase, an enzyme that plays a crucial role in glycolysis . The compound’s structure includes a benzothiazole ring fused with a benzoic acid moiety, making it a unique and valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide (CuI) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including Ullmann-Goldberg coupling reactions. These methods are optimized for high yield and purity, often using cost-effective catalysts and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazole compounds .
Wissenschaftliche Forschungsanwendungen
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The compound exerts its effects by binding to the active site of pyruvate kinase, inhibiting its activity. This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cells. The molecular targets include the lysine residues at the enzyme’s active site, which are crucial for its catalytic function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities but lacks the benzoic acid moiety.
Benzothiadiazine-1,1-dioxide: Shares the benzothiazole ring but has different substituents, leading to varied biological activities.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives, with distinct chemical properties.
Uniqueness
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is unique due to its dual functional groups, which confer both inhibitory and reactive properties. This makes it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H9NO4S2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C14H9NO4S2/c16-14(17)9-5-1-3-7-11(9)20-13-10-6-2-4-8-12(10)21(18,19)15-13/h1-8H,(H,16,17) |
InChI-Schlüssel |
CMJAMIDDDWHBJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)







![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)

